molecular formula C9H11FN2 B2678031 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1315369-06-2

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B2678031
CAS No.: 1315369-06-2
M. Wt: 166.199
InChI Key: BDIIIYWBLXIJNO-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine ( 1315369-06-2 ) is a fluorinated amine derivative of the 1,2,3,4-tetrahydroquinoline scaffold. With a molecular formula of C9H11FN2 and a molecular weight of 166.20 g/mol , this compound is characterized by its amine functional group at the 4-position of the partially saturated quinoline ring system and a fluorine atom at the 7-position . The SMILES notation for the structure is NC1CCNC2=C1C=CC(F)=C2 . This specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The tetrahydroquinoline core is a privileged scaffold in pharmaceuticals, and the introduction of a fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability. The primary amine group provides a versatile handle for further synthetic elaboration, enabling the construction of diverse compound libraries for biological screening. As such, this chemical is principally used as a key building block in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. While specific published literature or patent data on this exact compound is currently limited , its structural features offer promising avenues for exploration in various research programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Identifiers and Properties • CAS Number : 1315369-06-2 • Molecular Formula : C9H11FN2 • Molecular Weight : 166.20 g/mol • InChIKey : BDIIIYWBLXIJNO-UHFFFAOYSA-N

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIIIYWBLXIJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the catalytic reduction of a nitro group in a precursor molecule, followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline derivative . The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amine group can participate in nucleophilic attacks, facilitating various biochemical reactions .

Comparison with Similar Compounds

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CAS 59611-52-8)

  • Structural Differences : Fluorine at the 6-position instead of 5.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 6-fluoro isomer may exhibit altered binding affinity in biological systems due to proximity to the amine group.
  • Synthesis : Regioselective deoxyfluorination methods enable differentiation between 6- and 7-fluoro derivatives .

1,2,3,4-Tetrahydroquinolin-4-amine (CAS 801156-77-4)

  • Structural Differences : Lacks the 7-fluoro substituent.
  • Impact: Absence of fluorine reduces molecular weight (148.21 g/mol vs.

Substituted Derivatives with Pharmacological Activity

1-(3,4-Dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine

  • Structural Differences : Contains a 3,4-dichlorophenyl group and dimethylamine substituent.
  • Pharmacological Activity: Dual serotonin and dopamine reuptake inhibitor (IC₅₀ values in nanomolar range), highlighting the role of aromatic substituents in modulating neurotransmitter affinity .
  • Key Data : Molecular weight = 337.25 g/mol; higher lipophilicity due to chlorine atoms .

7-Chloro-N-(4-fluoro-3-(piperidin-1-ylmethyl)phenyl)quinolin-4-amine

  • Structural Differences: Chlorine at the 7-position of quinoline and a piperidine-methyl group.
  • Pharmacological Activity: Antimalarial candidate with >90% yield in synthesis, demonstrating the versatility of halogenated tetrahydroquinolines in drug discovery .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS [M+H]+ (Ų) Biological Activity
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine C₉H₁₁FN₂ 166.09 7-F, 4-NH₂ 132.8 Not reported
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine C₉H₁₁FN₂ 166.09 6-F, 4-NH₂ N/A Not reported
1,2,3,4-Tetrahydroquinolin-4-amine C₉H₁₂N₂ 148.21 4-NH₂ N/A Scaffold for neurotransmitter modulation
1-(3,4-Dichlorophenyl)-N,N-dimethyl-... C₁₇H₁₇Cl₂N₂ 337.25 3,4-Cl₂, N,N-dimethyl N/A Dual reuptake inhibitor (IC₅₀ < 100 nM)

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FNC_9H_{10}FN with a molecular weight of approximately 151.18 g/mol. The presence of a fluorine atom at the 7-position of the tetrahydroquinoline framework enhances its pharmacokinetic properties and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in disease pathways. For instance, it interacts with proteases involved in viral replication.
  • Receptor Binding : It exhibits binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Signal Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, which are vital in cancer therapy.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : It has been investigated for its potential as an anti-inflammatory agent, showing promise in reducing inflammation markers in vitro.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
7-FluoroquinolineLacks tetrahydro structure; primarily used as an antibioticModerate antibacterial activity
1,2,3,4-TetrahydroquinolineNo fluorine substituent; lower binding affinityLimited therapeutic applications
4-AminoquinolineLacks tetrahydro structure; different reactivityPrimarily used for anti-malarial purposes

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antiviral Activity : A recent study evaluated its efficacy against SARS-CoV-2 protease. Results indicated significant inhibition at micromolar concentrations .
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis .

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, and how can purity be validated?

The synthesis typically involves multi-step organic reactions, including condensation, fluorination, and reduction steps. For example, fluorinated intermediates (e.g., 7-fluoro-substituted precursors) can be synthesized using fluorinating agents like Selectfluor® under controlled temperatures (30–60°C). Post-synthesis, purity validation requires HPLC (with C18 columns and acetonitrile/water gradients) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and rule out isomers or byproducts .

Q. How does the fluorine substitution at the 7-position influence the compound’s physicochemical properties?

Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents (e.g., DMSO or methanol). Computational tools like COSMO-RS can predict logP values to assess lipophilicity, while experimental validation via UV-Vis spectroscopy quantifies solubility. The fluorine atom also stabilizes adjacent functional groups against oxidation, which is critical for storage stability .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Start with in vitro cytotoxicity screening (e.g., MTT assays against cancer cell lines like HeLa or MCF-7) and antibacterial susceptibility testing (MIC assays against E. coli or S. aureus). Use concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity). Structural analogs, such as trifluoromethylquinolines, have shown antiproliferative activity, suggesting similar mechanisms for this compound .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in the synthesis?

Regioselectivity is influenced by reaction temperature and catalysts. For instance, using palladium-catalyzed C–H activation at 80°C directs fluorination to the 7-position. Monitor reaction progress with LC-MS to detect intermediates. If competing substitution occurs, optimize solvent systems (e.g., DMF for better fluorinating agent solubility) and employ DFT calculations to predict transition-state energies .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from impurities, stereoisomers, or assay conditions. Perform HPLC-MS to verify compound identity and purity (>98%). Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation). For example, a study on similar quinolinones found that trace impurities (>2%) skewed IC50 values by 30%, highlighting the need for rigorous quality control .

Q. How can computational methods guide structural modifications to enhance target binding affinity?

Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinase enzymes). Focus on modifying the tetrahydroquinoline core—introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position can enhance π-stacking with aromatic residues. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What advanced techniques characterize the compound’s solid-state structure and stability?

Single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks, critical for understanding stability. For example, a related fluorinated quinolinone exhibited intermolecular N–H···F interactions that stabilized its crystalline lattice . Pair this with thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates suitability for long-term storage) .

Methodological Considerations

Designing a SAR study for this compound derivatives:

  • Core modifications : Vary substituents at the 4-amine (e.g., alkyl vs. aryl groups) and compare activities.
  • Fluorine replacement : Synthesize non-fluorinated analogs to isolate fluorine’s electronic effects.
  • Assay design : Use parallel synthesis and high-throughput screening (HTS) to test 50–100 derivatives against multiple targets (e.g., kinases, GPCRs).

Analyzing conflicting NMR data for proton environments in the tetrahydroquinoline ring:

  • Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Compare with computational chemical shift predictions (e.g., ACD/Labs or Gaussian).
  • If tautomerism is suspected, conduct variable-temperature NMR (−40°C to 60°C) to observe dynamic exchange .

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